molecular formula C27H33NO5 B6046006 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE

Cat. No.: B6046006
M. Wt: 451.6 g/mol
InChI Key: RCNKBJBJDBSNLB-FPBNPNDOSA-N
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Description

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the 3,4-diethoxyphenylacetyl intermediate: This can be achieved through the acylation of 3,4-diethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The intermediate is then reacted with 4-methoxyaniline under controlled conditions to form the desired amine derivative.

    Cyclization: The final step involves cyclization to form the cyclohex-2-en-1-one ring, which can be achieved through intramolecular aldol condensation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the cyclohexenone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    2-(3,4-Dimethoxyphenyl)ethanol: A related compound with similar aromatic substitution patterns.

Uniqueness

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(4-METHOXYPHENYL)AMINO]-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE is unique due to its combination of diethoxyphenyl and methoxyphenyl groups, along with the cyclohexenone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-(4-methoxyphenyl)imino-5,5-dimethylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO5/c1-6-32-24-13-8-18(15-25(24)33-7-2)14-22(29)26-21(16-27(3,4)17-23(26)30)28-19-9-11-20(31-5)12-10-19/h8-13,15,29H,6-7,14,16-17H2,1-5H3/b26-22-,28-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNKBJBJDBSNLB-FPBNPNDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=C2C(=NC3=CC=C(C=C3)OC)CC(CC2=O)(C)C)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NC3=CC=C(C=C3)OC)CC(CC2=O)(C)C)/O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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